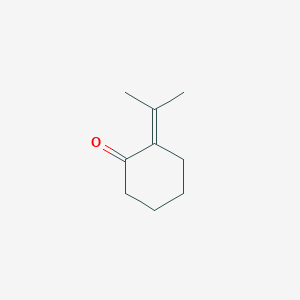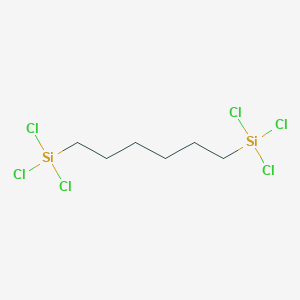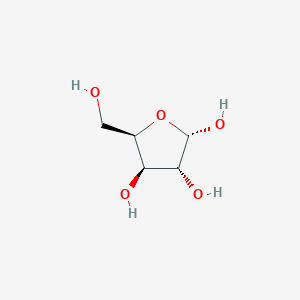![molecular formula C19H25N3O2 B083112 methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate CAS No. 13450-59-4](/img/structure/B83112.png)
methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as DMAPMA and is used as a fluorescent probe for detecting biological molecules.
作用機序
DMAPMA works by binding to biological molecules and emitting fluorescence when excited by light of a specific wavelength. The fluorescence signal can be detected using spectroscopic techniques, which allows researchers to study the interaction of DMAPMA with biological molecules.
生化学的および生理学的効果
DMAPMA has been shown to have minimal toxicity and does not interfere with cellular processes. It is also highly stable and can be used in a variety of biological environments.
実験室実験の利点と制限
The advantages of using DMAPMA in lab experiments include its high sensitivity, specificity, and stability. However, it is important to note that DMAPMA is not suitable for all types of experiments and may not be effective in certain biological environments.
将来の方向性
There are several future directions for the use of DMAPMA in biomedical research. One potential application is in the development of biosensors for detecting disease biomarkers. DMAPMA could also be used to study the interaction of drugs with biological molecules, which could lead to the development of more effective drugs. Additionally, further research is needed to optimize the synthesis and purification of DMAPMA for use in various biological environments.
In conclusion, DMAPMA is a chemical compound that has significant potential for use in biomedical research. Its unique properties make it a useful tool for studying the interaction of biological molecules and for monitoring cellular processes. Further research is needed to fully explore the potential applications of DMAPMA in various fields of biomedical research.
合成法
DMAPMA can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis involves the reaction of 2-amino-N-[3-(dimethylamino)propyl]aniline with methyl 2-bromo-4'-fluorobenzoate in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure DMAPMA.
科学的研究の応用
DMAPMA has been widely used as a fluorescent probe for detecting biological molecules such as proteins, nucleic acids, and lipids. This compound is particularly useful in biomedical research for studying the interaction of biological molecules and for monitoring cellular processes.
特性
CAS番号 |
13450-59-4 |
|---|---|
製品名 |
methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate |
分子式 |
C19H25N3O2 |
分子量 |
327.4 g/mol |
IUPAC名 |
methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate |
InChI |
InChI=1S/C19H25N3O2/c1-21(2)13-8-14-22(18-12-7-5-10-16(18)20)17-11-6-4-9-15(17)19(23)24-3/h4-7,9-12H,8,13-14,20H2,1-3H3 |
InChIキー |
UHHNZYAOVLIOEB-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN(C1=CC=CC=C1C(=O)OC)C2=CC=CC=C2N |
正規SMILES |
CN(C)CCCN(C1=CC=CC=C1C(=O)OC)C2=CC=CC=C2N |
同義語 |
2-[(2-Aminophenyl)[3-(dimethylamino)propyl]amino]benzoic acid methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



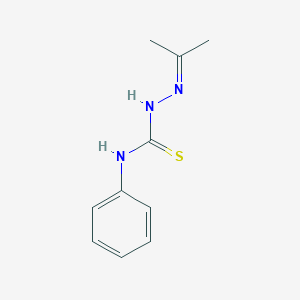
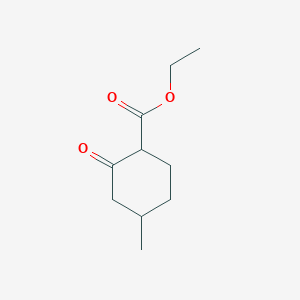
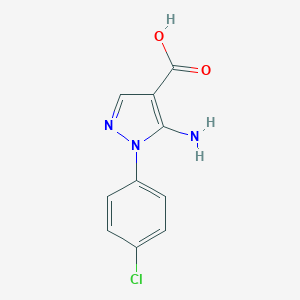
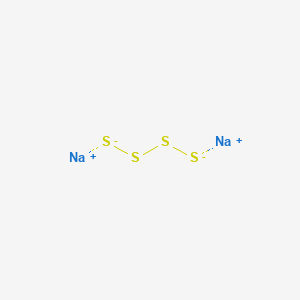
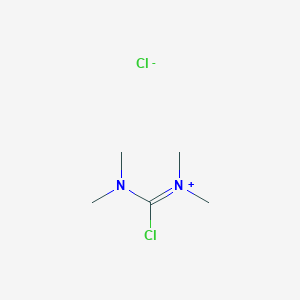
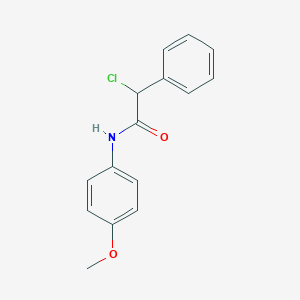
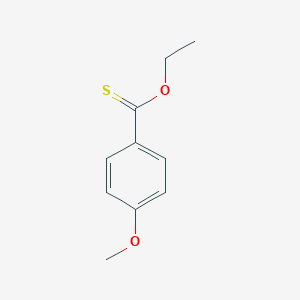
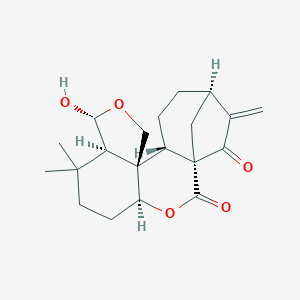
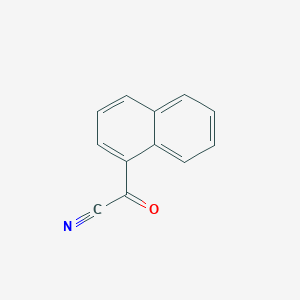
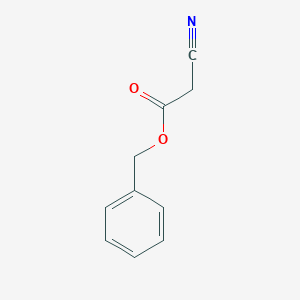
![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)
